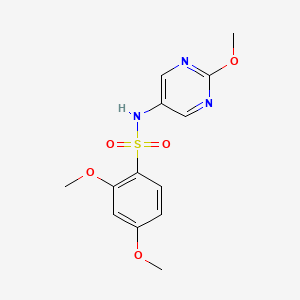

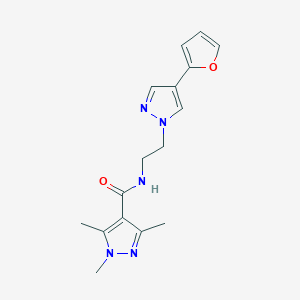

![molecular formula C41H47N5O2S2 B2917614 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline CAS No. 2138169-93-2](/img/structure/B2917614.png)

2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline” is a chemical compound . It is also known as "7- (4- (4- (Benzo [b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2 (1H)-one hydrochloride" .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the reaction of 4- (2-oxo-1,2-dihydroquinolin-7-yloxy)butanoic acid with 1- (benzo [b]thiophen-4-yl)piperazine in the presence of a suitable base and solvent .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The InChI code for this compound is "1S/C38H40N4O4S/c43-37-14-10-28-8-12-30 (26-33 (28)39-37)45-23-3-4-24-46-38-15-11-29-9-13-31 (27-34 (29)40-38)44-22-2-1-17-41-18-20-42 (21-19-41)35-6-5-7-36-32 (35)16-25-47-36/h5-16,25-27H,1-4,17-24H2, (H,39,43)" .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been optimized for yield and purity . The process involves the use of 1,4-butanediol as a key starting material, which is then diprotected and subsequently reacted with 7-hydroxy-2 (1H)-quinolinone and piperazine-l-benzo [b]thien-4-y1 hydrochloride using potassium carbonate as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (705.98), and it is a powder at room temperature .Applications De Recherche Scientifique

1. Antimalarial Activity

Compounds related to 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline have shown promising results in the fight against malaria. A study by Görlitzer et al. (2006) synthesized and tested a series of compounds for their in vitro growth inhibition of the malaria parasite Plasmodium falciparum. The most active compound in this series displayed significant inhibition, suggesting potential applications in antimalarial drug development (Görlitzer et al., 2006).

2. Diverse Pharmacological Profiles

El-Azzouny et al. (2020) highlighted the importance of the 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure, which is closely related to the compound , in medicinal chemistry. This structure, alone or hybridized with other pharmacophores, has shown diverse pharmacological profiles, including activities as antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer agents, and more (El-Azzouny et al., 2020).

3. Antibacterial Activity

Kumar et al. (2021) conducted a study on Terazosin hydrochloride, a drug derived from similar chemical structures, and its antibacterial activity. The derivatives prepared in this study showed potent activity against various bacteria, indicating the potential of related compounds in antibacterial applications (Kumar et al., 2021).

4. Antimicrobial Agents

Rameshkumar et al. (2003) synthesized a series of quinoline derivatives with antibacterial and antifungal activities. These compounds, including 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)quinolines, showed significant antimicrobial activities, suggesting their utility as potential antimicrobial agents (Rameshkumar et al., 2003).

5. Synthesis and Characterization of Quinazoline Derivatives

Kale and Durgade (2017) discussed the synthesis of quinazoline derivatives that showed antifungal and antibacterial activities. These findings support the potential of quinoline and its derivatives in developing antimicrobial drugs (Kale & Durgade, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline, also known as Brexpiprazole , are the Dopamine D2 and Serotonin 5-HT1A receptors . These receptors play crucial roles in regulating mood, cognition, and behavior.

Mode of Action

It also acts as an antagonist at the Serotonin 5-HT2A receptor, blocking the action of serotonin at this receptor .

Biochemical Pathways

By modulating the activity of these receptors, Brexpiprazole influences several biochemical pathways involved in mood regulation and cognitionIt is known that the modulation of dopamine and serotonin activity can influence mood, cognition, and behavior .

Pharmacokinetics

Like many similar compounds, its bioavailability is likely influenced by factors such as dosage form, route of administration, and individual patient characteristics .

Result of Action

The molecular and cellular effects of Brexpiprazole’s action result in its therapeutic effects. By modulating the activity of dopamine and serotonin receptors, it can help to balance mood and improve symptoms in conditions such as schizophrenia and major depressive disorder (MDD) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Brexpiprazole. These can include factors such as the patient’s overall health status, co-administration with other medications, and individual genetic factors that can influence drug metabolism . The stability of the compound can also be influenced by storage conditions .

Propriétés

IUPAC Name |

2,7-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47N5O2S2/c1(17-43-19-23-45(24-20-43)37-7-5-9-39-34(37)15-29-49-39)3-27-47-33-13-11-32-12-14-41(42-36(32)31-33)48-28-4-2-18-44-21-25-46(26-22-44)38-8-6-10-40-35(38)16-30-50-40/h5-16,29-31H,1-4,17-28H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPODQCMORKORR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=N3)OCCCCN4CCN(CC4)C5=C6C=CSC6=CC=C5)C7=C8C=CSC8=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

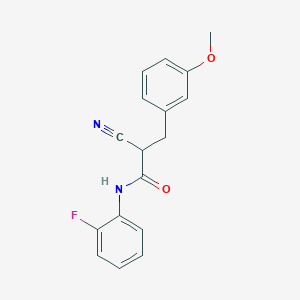

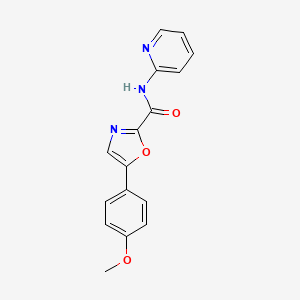

![1-(4-hydroxyphenyl)-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2917531.png)

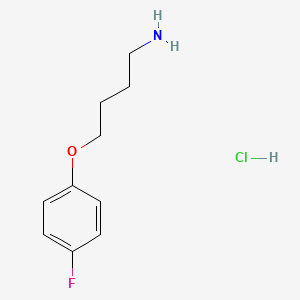

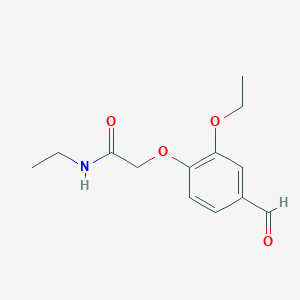

![2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2917535.png)

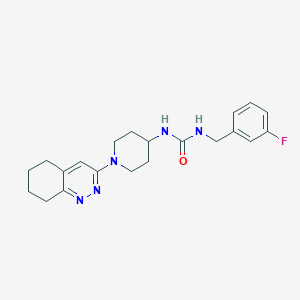

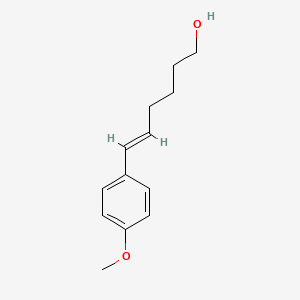

![Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B2917539.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-2-phenoxypyridine-4-carboxamide](/img/structure/B2917541.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B2917544.png)

amino}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one](/img/structure/B2917549.png)